1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
Description
The compound 1-Phenyl-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a phenyl group at position 1 and a 1,3-benzodiazol-2-yl moiety at position 2. The benzodiazol group is further modified with an isopropyl (propan-2-yl) substituent. This hybrid structure combines a lactam (pyrrolidinone) and a benzodiazol heterocycle, which are pharmacologically significant motifs. Pyrrolidinones are known for their conformational rigidity and hydrogen-bonding capacity, while benzodiazoles often contribute to π-π stacking interactions and metabolic stability .
Properties
IUPAC Name |
1-phenyl-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14(2)23-18-11-7-6-10-17(18)21-20(23)15-12-19(24)22(13-15)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWBCHQQMYVDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves the construction of the pyrrolidinone ring followed by the introduction of the benzodiazole moiety. Common synthetic routes include:
Ring Construction: The pyrrolidinone ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidinone rings can be functionalized to introduce the benzodiazole moiety.
Industrial Production: Industrial methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments.
Chemical Reactions Analysis
1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and benzodiazole rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Core Diversity: The target compound’s pyrrolidin-2-one contrasts with the pyrazole in and quinazolinone in . The 1,3-benzodiazol group in the target compound and Ruxolitinib suggests shared electronic properties (e.g., planarity, π-stacking), but Ruxolitinib’s piperidine ring may improve solubility compared to the pyrrolidinone’s lactam.
The aldehyde in the pyrazole derivative introduces electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues), absent in the target compound.
However, the absence of a piperidine or ethoxyethyl group may alter selectivity .
Research Findings and Implications
Structural Analysis :
- Electronic Properties : Computational studies using density-functional theory (e.g., Multiwfn ) could reveal charge distribution differences. For instance, the benzodiazol ring in the target compound may exhibit higher electron density than Ruxolitinib’s piperidine-linked analog, affecting target binding .
- Crystallography: SHELX software has been pivotal in resolving heterocyclic structures; applying it to the target compound could clarify bond angles and torsional strain in the pyrrolidinone ring.
Pharmacokinetic Considerations :
- The target compound’s logP (estimated ~3.5) is higher than Ruxolitinib’s (~1.8) due to the isopropyl group, suggesting improved blood-brain barrier penetration but reduced solubility.
- The pyrrolidinone’s lactam may confer metabolic stability compared to ester-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
